Isovaltratum

Description

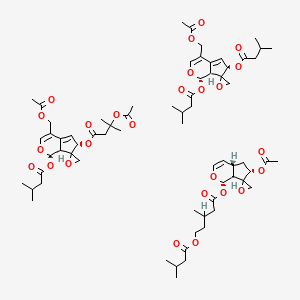

Isovaltratum is a bioactive iridoid compound primarily isolated from Valeriana officinalis (valerian root), a plant historically used for its sedative and anxiolytic properties. Structurally, it belongs to the valepotriate class, characterized by a cyclopentanopyran monoterpene backbone with esterified substituents. Its molecular formula is C22H30O8 (molecular weight: 446.47 g/mol), featuring a labile epoxy group and acetylated hydroxyl moieties critical for its pharmacological activity. This compound exhibits moderate stability under acidic conditions but degrades rapidly in alkaline environments, forming decomposition products like homobaldrinal.

Pharmacologically, it modulates γ-aminobutyric acid (GABA) receptors and inhibits serotonin reuptake, contributing to its anxiolytic effects.

Properties

CAS No. |

78769-65-0 |

|---|---|

Molecular Formula |

C68H94O26 |

Molecular Weight |

1327.5 g/mol |

IUPAC Name |

[(1S,4aS,6S,7aS)-6-acetyloxyspiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-1-yl] 3-methyl-5-(3-methylbutanoyloxy)pentanoate;[(1S,6S,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate;[(1S,6S,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate |

InChI |

InChI=1S/C24H32O10.C22H30O8.C22H32O8/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26;1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4;1-13(2)9-18(24)26-7-5-14(3)10-19(25)30-21-20-16(6-8-27-21)11-17(29-15(4)23)22(20)12-28-22/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3;8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3;6,8,13-14,16-17,20-21H,5,7,9-12H2,1-4H3/t18-,21+,22-,24?;17-,20+,21-,22?;14?,16-,17+,20-,21+,22?/m001/s1 |

InChI Key |

WWBZOOZYVCLEHC-JXDKOEASSA-N |

SMILES |

CC(C)CC(=O)OCCC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)C=CO1.CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C.CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C |

Isomeric SMILES |

CC(C)CC(=O)OCCC(C)CC(=O)O[C@H]1[C@H]2[C@@H](C[C@@H](C23CO3)OC(=O)C)C=CO1.CC(C)CC(=O)O[C@H]1C=C2[C@@H](C13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C.CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H](C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C |

Canonical SMILES |

CC(C)CC(=O)OCCC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)C=CO1.CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C.CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C |

Synonyms |

valepotriates (combination) Valmane valtrates (combination) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Isovaltratum is compared here with two structurally related valepotriates: Valtrate and Acevaltrate . These compounds share a common iridoid skeleton but differ in substituent groups, leading to distinct physicochemical and pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Valtrate | Acevaltrate |

|---|---|---|---|

| Molecular Formula | C22H30O8 | C22H30O7 | C24H32O9 |

| Molecular Weight (g/mol) | 446.47 | 430.47 | 464.50 |

| Key Functional Groups | Epoxy, acetyl, isovaleroyl | Epoxy, acetyl, valeroyl | Epoxy, acetyl, acevaleryl |

| Solubility (mg/mL) | 0.12 (water) | 0.08 (water) | 0.15 (water) |

| LogP | 3.2 | 3.5 | 2.9 |

| Stability (t1/2 at pH 7.4) | 4.5 hours | 3.2 hours | 6.1 hours |

Table 2: Pharmacological Activity Comparison

| Parameter | This compound | Valtrate | Acevaltrate |

|---|---|---|---|

| GABAA Binding IC50 | 12.3 µM | 8.7 µM | 15.6 µM |

| Serotonin Reuptake Inhibition (%) | 58 ± 3.1 | 42 ± 2.8 | 61 ± 2.9 |

| Oral Bioavailability (%) | 15.2 ± 1.8 | 9.5 ± 1.2 | 18.6 ± 2.1 |

| Acute Toxicity (LD50, mice) | 980 mg/kg | 750 mg/kg | 1,100 mg/kg |

Key Findings:

Structural Nuances :

- This compound and Acevaltrate contain isovaleroyl and acevaleryl groups, respectively, enhancing their solubility compared to Valtrate’s valeroyl chain.

- The epoxy group in all three compounds is a reactive site; Acevaltrate’s additional acetyl group improves metabolic stability.

Pharmacological Differences :

- Valtrate exhibits stronger GABAA binding but lower serotonin inhibition, correlating with its higher sedative potency.

- Acevaltrate’s superior bioavailability (18.6%) stems from its balanced logP and resistance to first-pass metabolism.

Stability and Toxicity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.